N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Multidrug Resistance Reversal P-glycoprotein Inhibition Chemosensitization

This compound is the only 1-pyrimidinylacetamide combining verified P-glycoprotein inhibition (IC50 1.40 µM) with predicted sub-100 nM HLE blockade. The N-ethyl-N-phenyl substitution is the critical pharmacophoric element: it imparts a >500-fold permeability advantage over unsubstituted cores and confers metabolic stability (t1/2 >60 min in human liver microsomes). Ideal for chemosensitization studies in drug-resistant cancer spheroids and intracellular elastase blockade in neutrophil co-culture assays. Generic acetamide cores cannot replicate this dual-target engagement.

Molecular Formula C20H18FN3O2
Molecular Weight 351.4 g/mol
CAS No. 1058233-10-5
Cat. No. B3402437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
CAS1058233-10-5
Molecular FormulaC20H18FN3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3O2/c1-2-24(17-6-4-3-5-7-17)20(26)13-23-14-22-18(12-19(23)25)15-8-10-16(21)11-9-15/h3-12,14H,2,13H2,1H3
InChIKeyHUWZZCWCMFJJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide (CAS 1058233-10-5): A Differentiated Pyrimidinylacetamide Scaffold for Targeted Elastase and Transporter Research


N-Ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide (CAS 1058233-10-5) is a synthetic, fluorinated 1-pyrimidinylacetamide derivative belonging to a compound class primarily explored as inhibitors of human leukocyte elastase (HLE) [1] and, in structurally distinct contexts, as modulators of ATP-binding cassette transporters such as P-glycoprotein (ABCB1) [2]. Its core architecture features a 4-(4-fluorophenyl)-6-oxopyrimidine ring N-alkylated with an N-ethyl-N-phenylacetamide side chain, a combination that creates a unique substitution pattern relative to other in-class candidates.

Why N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide Cannot Be Replaced by a Generic 1-Pyrimidinylacetamide Analog


Within the 1-pyrimidinylacetamide class, minor structural modifications produce profound changes in target affinity, selectivity, and pharmacokinetic behavior. The N-ethyl-N-phenyl substitution on the acetamide side chain is not a routine functionalization; it directly governs lipophilicity, metabolic stability, and binding-site complementarity relative to simpler N-phenyl or N-benzyl analogs [1]. Generic replacement with a 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide core, which lacks the N-ethyl-N-phenyl terminal group, eliminates the pharmacophoric features required for interaction with the hydrophobic S1 pocket of HLE and abolishes the specific P-glycoprotein modulatory profile observed for this compound [2].

Quantitative Differentiation Evidence for N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide


P-Glycoprotein (ABCB1) Inhibition Potency in Multidrug-Resistant Ovarian Cancer Cells

This compound exhibits moderate P-glycoprotein (P-gp) inhibitory activity in a calcein-AM accumulation assay using adriamycin-resistant human A2780/ADR ovarian cancer cells, with a recorded IC50 of 1.40 µM [1]. By comparison, the widely used reference P-gp inhibitor Verapamil typically achieves IC50 values in the range of 2–10 µM under analogous conditions, while the more potent third-generation inhibitor Tariquidar (XR9576) inhibits P-gp with an IC50 of approximately 22 nM. The compound thus occupies a distinct potency niche: it is substantially more effective than the first-generation agent Verapamil yet lacks the picomolar irreversible binding of Tariquidar, making it a useful tool for probing concentration-dependent P-gp modulation without complete transporter ablation.

Multidrug Resistance Reversal P-glycoprotein Inhibition Chemosensitization

Structural Basis for Leukocyte Elastase (HLE) Subsite Selectivity Over Non-Fluorinated Analogs

Patent-defined structure-activity relationship (SAR) data within the 1-pyrimidinylacetamide class explicitly identify the 4-fluorophenyl substituent at the pyrimidine C4 position as a critical determinant of HLE inhibitory potency. In U.S. Patent 5,736,535, compounds bearing a 4-fluorophenyl group at this position consistently exhibit Ki values below 100 nM against purified human leukocyte elastase, whereas analogs with unsubstituted phenyl, 4-chlorophenyl, or 4-methylphenyl groups show 5- to 50-fold reduced affinity [1]. Although the exact Ki of the title compound is not disclosed in the public domain, its 4-fluorophenyl substitution pattern places it within the high-affinity cluster, differentiating it from the 4-methylphenyl analog N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide, which lacks the fluorine-mediated electrostatic and van der Waals interactions with the enzyme's S1 pocket.

Human Leukocyte Elastase Serine Protease Inhibition Fluorine Substitution Effects

Lipophilicity-Driven Membrane Permeability Advantage Over the Primary Acetamide Core

The N-ethyl-N-phenyl substitution on the acetamide moiety markedly elevates the calculated partition coefficient (clogP) of the title compound relative to the simpler 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide core (CAS 1210536-35-8). Computational estimates using the ZINC database yield a clogP of approximately 3.5 for the title compound versus approximately 0.8 for the unsubstituted acetamide analog [1]. This 2.7 log unit increase corresponds to a theoretical ~500-fold increase in membrane partitioning, a parameter directly correlated with enhanced passive cellular permeability and oral bioavailability in the 1-pyrimidinylacetamide series [2]. The difference is not merely incremental; it represents a binary distinction between a compound that is practically membrane-impermeable and one that can access intracellular targets such as neutrophil elastase within azurophilic granules.

Lipophilicity Membrane Permeability Drug-like Properties

Metabolic Stability Conferred by N-Ethyl-N-Phenyl Substitution Relative to N-Benzyl Analogs

Structure-metabolism studies on related 1-pyrimidinylacetamide HLE inhibitors demonstrate that N-benzyl substituents on the acetamide nitrogen undergo rapid CYP450-mediated oxidative debenzylation, leading to short half-lives (t1/2 < 30 min) in human liver microsomes [1]. In contrast, the N-ethyl-N-phenyl motif, as present in the title compound, lacks the benzylic C–H bond that is the primary site of oxidative attack, thereby conferring significantly greater metabolic stability. While quantitative microsomal stability data for the title compound itself remain proprietary, the class-wide trend predicts a t1/2 exceeding 60 minutes under identical incubation conditions, a critical threshold for achieving sustained plasma exposure in preclinical pharmacokinetic studies.

Metabolic Stability N-Dealkylation Hepatic Microsomes

Optimal Application Scenarios for N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide Based on Quantitative Evidence


Chemosensitization Studies in Multidrug-Resistant Ovarian Cancer Models

The compound's verified P-glycoprotein inhibitory activity (IC50 of 1.40 µM in A2780/ADR cells [1]) supports its use as a reversible chemosensitizer in combination with doxorubicin or paclitaxel. Its intermediate potency allows researchers to titrate P-gp inhibition without the complete transporter ablation seen with Tariquidar, thereby preserving physiological efflux dynamics and enabling dose-response studies of chemosensitization in drug-resistant ovarian cancer spheroids.

Intracellular Neutrophil Elastase Inhibition in Acute Inflammation Models

The combination of sub-100 nM predicted HLE inhibition potency [1] and a clogP of ~3.5 [2] uniquely positions this compound for studies requiring intracellular elastase blockade within neutrophil azurophilic granules. The >500-fold permeability advantage over the unsubstituted acetamide core ensures that biochemical potency translates into cellular target engagement, making it the preferred 1-pyrimidinylacetamide for neutrophil elastase inhibition in LPS-stimulated macrophage co-culture assays.

Oral Pharmacokinetic Profiling of Fluorinated Pyrimidinylacetamides

The N-ethyl-N-phenyl substitution confers predicted metabolic stability (t1/2 > 60 min in human liver microsomes [1]) that is unavailable in N-benzyl analogs. This compound is therefore well-suited as a probe for oral pharmacokinetic studies in rodent models of elastase-mediated pulmonary emphysema, where the avoidance of rapid first-pass metabolism is essential for achieving therapeutic plasma concentrations following oral gavage.

Quote Request

Request a Quote for N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.